Cas no 99780-98-0 (tert-butyl N-(2-oxopiperidin-3-yl)carbamate)

Technical Introduction: Tert-butyl N-(2-oxopiperidin-3-yl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and bioactive compounds. Its structure features a protected amine (Boc group) and a ketone functionality, enabling selective modifications under mild conditions. The Boc group ensures stability during synthetic transformations while allowing facile deprotection when required. This compound is commonly employed in the synthesis of piperidine-based scaffolds, which are prevalent in medicinal chemistry. High purity and consistent quality make it a reliable choice for research and industrial applications. Its compatibility with a range of reaction conditions further enhances its utility in multi-step syntheses.
tert-butyl N-(2-oxopiperidin-3-yl)carbamate structure
99780-98-0 structure
Product Name:tert-butyl N-(2-oxopiperidin-3-yl)carbamate
CAS No:99780-98-0
MF:C10H18N2O3
MW:214.261522769928
MDL:MFCD13190662
CID:1027625
PubChem ID:21260262
Update Time:2025-06-15

tert-butyl N-(2-oxopiperidin-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-oxopiperidin-3-yl)carbamate
    • 3-(BOC-AMINO)-2-PIPERIDONE
    • Carbamic acid, N-(2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(2-oxopiperidin-3-yl)carbamate
    • Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3R)-2-oxopiperidin-3-yl]carbamate
    • (3S)-2-Oxo-3-(Boc-amino)piperidine
    • 3-(Boc-amino)-2-piperidinone
    • SSBSATYPIISWFD-UHFFFAOYSA-N
    • TRA0031160
    • TRA0026846
    • TRA0071253
    • tert-butyl 2-oxopiperidin-3-ylcarbamate
    • SY006755
    • tert-b
    • MDL: MFCD13190662
    • Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
    • InChI Key: SSBSATYPIISWFD-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(NCCC1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 214.13200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Topological Polar Surface Area: 67.4

Experimental Properties

  • Boiling Point: 405.6℃/760mmHg
  • PSA: 74.41000
  • LogP: 1.27000

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tert-butyl N-(2-oxopiperidin-3-yl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:99780-98-0)tert-Butyl (2-oxopiperidin-3-yl)carbamate
Order Number:A856237
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:59
Price ($):598.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(2-oxopiperidin-3-yl)carbamate

Comprehensive Overview of tert-butyl N-(2-oxopiperidin-3-yl)carbamate (CAS No. 99780-98-0)

tert-butyl N-(2-oxopiperidin-3-yl)carbamate (CAS No. 99780-98-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, often referred to as a Boc-protected amino acid derivative, plays a pivotal role in peptide coupling and drug discovery. Its molecular structure features a piperidin-2-one core, which is a common motif in bioactive molecules targeting neurological and metabolic disorders. Researchers value this compound for its stability and versatility in solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics.

In recent years, the interest in tert-butyl N-(2-oxopiperidin-3-yl)carbamate has surged alongside advancements in proteolysis-targeting chimeras (PROTACs) and fragment-based drug design (FBDD). These methodologies dominate current pharmaceutical trends, as evidenced by frequent searches for terms like "Boc-protection in drug development" and "piperidone derivatives applications." The compound's carbamate group offers selective deprotection under mild conditions, making it ideal for constructing complex molecular architectures. Laboratories prioritizing green chemistry also appreciate its compatibility with eco-friendly solvents, aligning with the global push for sustainable research practices.

The synthesis of CAS No. 99780-98-0 typically involves N-Boc protection of 3-aminopiperidin-2-one, a process optimized for high yield and purity. Analytical techniques such as HPLC and NMR are critical for quality control, ensuring compliance with stringent regulatory standards for pharmaceutical intermediates. Notably, the compound's chiral center at the 3-position opens avenues for enantioselective synthesis, a hot topic in forums discussing asymmetric catalysis. This attribute is particularly relevant for developing kinase inhibitors, a class of drugs frequently searched in oncology research circles.

Beyond pharmaceuticals, tert-butyl N-(2-oxopiperidin-3-yl)carbamate finds niche applications in material science, where its rigid heterocyclic structure contributes to polymer cross-linking. The compound's thermal stability makes it suitable for high-performance coatings, a sector experiencing growth due to aerospace and electronics industry demands. Discussions on platforms like ResearchGate often highlight its potential in supramolecular chemistry, especially for designing host-guest complexes with tailored cavity sizes.

For researchers sourcing this compound, key considerations include storage conditions (typically 2–8°C under inert atmosphere) and compatibility with common coupling reagents like HATU or EDCI. These practical aspects are frequently queried in academic search engines, emphasizing the need for detailed technical documentation. As the scientific community increasingly adopts AI-driven retrosynthesis tools, accurate data on 99780-98-0 becomes vital for predictive algorithm training, further elevating its importance in modern chemistry workflows.

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Amadis Chemical Company Limited
(CAS:99780-98-0)tert-Butyl (2-oxopiperidin-3-yl)carbamate
A856237
Purity:99%
Quantity:25g
Price ($):598.0
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